molecular formula C11H16N2O3S B12442638 (2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester

(2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B12442638
M. Wt: 256.32 g/mol
InChI Key: TUCDUUNKHNEUPU-UHFFFAOYSA-N
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Description

(2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester is a compound that features a thiophene ring, an oxime group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester typically involves the condensation of thiophene derivatives with oxime and carbamate groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or basic conditions for the condensation of thioglycolic acid derivatives with acetylenic esters .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxyimino-2-thiophen-2-YL-ethyl)-carbamic acid tert-butyl ester is unique due to its combination of an oxime group, a thiophene ring, and a carbamate ester. This combination provides a distinct set of chemical and biological properties that differentiate it from other thiophene derivatives.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

tert-butyl N-(2-hydroxyimino-2-thiophen-2-ylethyl)carbamate

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(14)12-7-8(13-15)9-5-4-6-17-9/h4-6,15H,7H2,1-3H3,(H,12,14)

InChI Key

TUCDUUNKHNEUPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC=CS1

Origin of Product

United States

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